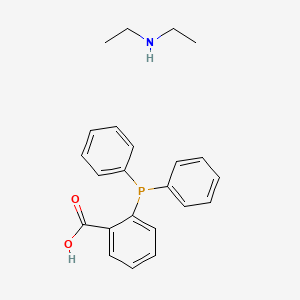
2-diphenylphosphanylbenzoic acid;N-ethylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diphenylphosphanylbenzoic acid;N-ethylethanamine is an organophosphorus compound with the formula (C₆H₅)₂PC₆H₄CO₂H. It is a white solid that dissolves in polar organic solvents. This compound is primarily used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Diphenylphosphanylbenzoic acid is prepared by the reaction of sodium diphenylphosphide with the sodium salt of 2-chlorobenzoic acid . The reaction typically involves the following steps:
Formation of Sodium Diphenylphosphide: Sodium metal is reacted with diphenylphosphine in an inert atmosphere to form sodium diphenylphosphide.
Reaction with 2-Chlorobenzoic Acid: The sodium diphenylphosphide is then reacted with the sodium salt of 2-chlorobenzoic acid to form 2-diphenylphosphanylbenzoic acid.
Industrial Production Methods
Industrial production methods for 2-diphenylphosphanylbenzoic acid typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Diphenylphosphanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Transition metal catalysts, such as palladium or nickel complexes, are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphanylbenzoic acids depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
2-Diphenylphosphanylbenzoic acid has a wide range of scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in the Shell higher olefin process.
Biology: Investigated for its potential use in biological systems as a ligand for metal-based drugs.
Medicine: Explored for its potential in drug development, particularly in the design of metal-based therapeutics.
Industry: Used in the production of fine chemicals and pharmaceuticals due to its role as a catalyst ligand.
Wirkmechanismus
The mechanism of action of 2-diphenylphosphanylbenzoic acid primarily involves its role as a ligand in transition metal catalysis. The compound coordinates with transition metals, forming complexes that can facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphinobenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid group.
Triphenylphosphine: A common phosphine ligand but lacks the benzoic acid moiety.
Uniqueness
2-Diphenylphosphanylbenzoic acid is unique due to its combination of a phosphine group and a carboxylic acid group, which allows it to act as a versatile ligand in various catalytic processes. This dual functionality makes it particularly useful in transition metal catalysis .
Eigenschaften
CAS-Nummer |
416842-22-3 |
|---|---|
Molekularformel |
C23H26NO2P |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
2-diphenylphosphanylbenzoic acid;N-ethylethanamine |
InChI |
InChI=1S/C19H15O2P.C4H11N/c20-19(21)17-13-7-8-14-18(17)22(15-9-3-1-4-10-15)16-11-5-2-6-12-16;1-3-5-4-2/h1-14H,(H,20,21);5H,3-4H2,1-2H3 |
InChI-Schlüssel |
GXYSXYVXIMYEQF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


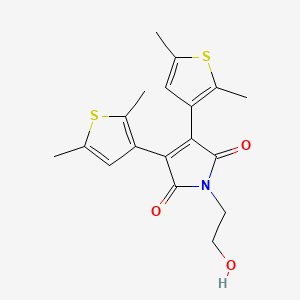
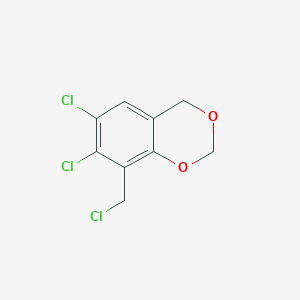
![4-[(5-tert-Butoxy-5-oxopentyl)oxy]benzoic acid](/img/structure/B14237552.png)


![2-Benzofurancarboxylic acid, 5-[(2-bromo-1-oxo-2-propenyl)amino]-](/img/structure/B14237589.png)
![2,4-Dimethylphenol;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14237592.png)

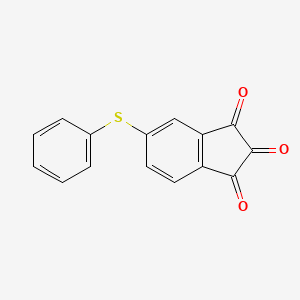

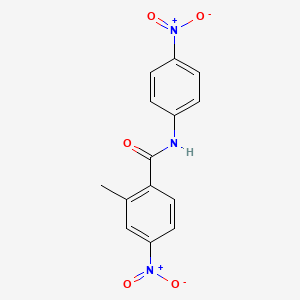
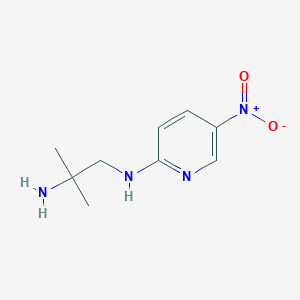
![9,9-Bis{4-[3-(benzyloxy)-4-nitrophenoxy]phenyl}-9H-fluorene](/img/structure/B14237612.png)
![2-[(Butane-1-sulfonyl)amino]-N-[1-(6-methoxypyridin-3-yl)propyl]benzamide](/img/structure/B14237615.png)
